
n-Pentyl 2-Methylpentyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Pentyl 2-Methylpentyl Phthalate typically involves the esterification of phthalic anhydride with n-pentyl alcohol and 2-methylpentyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: n-Pentyl 2-Methylpentyl Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, heat.
Substitution: Nucleophiles, such as amines or alcohols, heat.
Major Products Formed:
Hydrolysis: Phthalic acid, n-pentyl alcohol, 2-methylpentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Pentyl 2-Methylpentyl Phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and as a reagent in organic synthesis.
Biology: Employed in studies related to the effects of plasticizers on biological systems.
Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.
Mecanismo De Acción
The mechanism of action of n-Pentyl 2-Methylpentyl Phthalate involves its interaction with various molecular targets and pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . The compound can also interact with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparación Con Compuestos Similares
- Dimethyl Phthalate (DMP)
- Diethyl Phthalate (DEP)
- Dibutyl Phthalate (DBP)
- Butyl Benzyl Phthalate (BBP)
- Di-n-octyl Phthalate (DNOP)
- Di-(2-ethylhexyl) Phthalate (DEHP)
Comparison: n-Pentyl 2-Methylpentyl Phthalate is unique due to its specific ester functional groups, which confer distinct physical and chemical properties. Compared to other phthalates, it has a higher molecular weight and different branching in its alkyl chains, affecting its plasticizing efficiency and interaction with biological systems .
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-O-(2-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15(3)10-5-2/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3 |
Clave InChI |
OHMVCGANXJGHPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


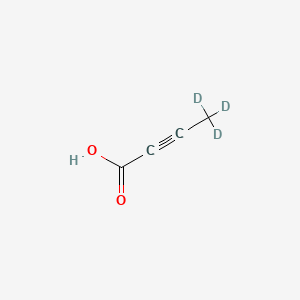
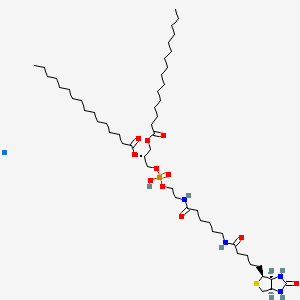
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
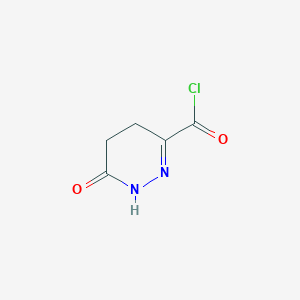
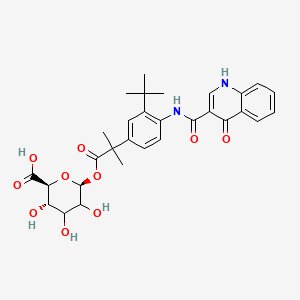


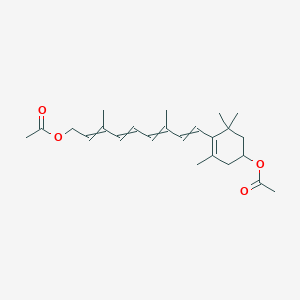
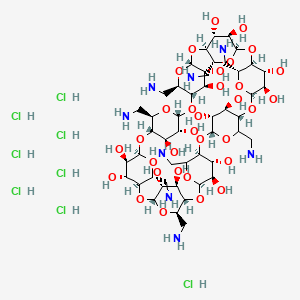
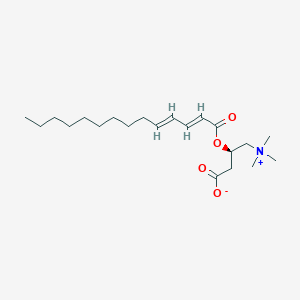
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
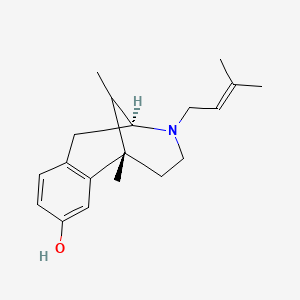
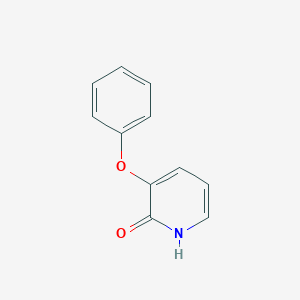
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
